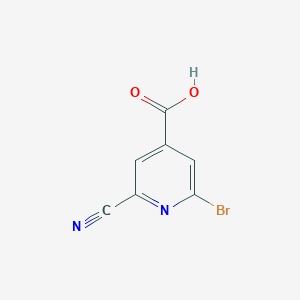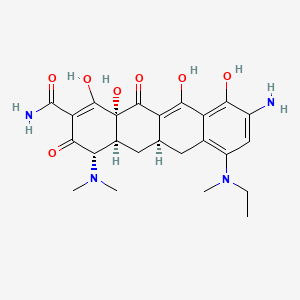
9-Aminominocycline Ethylmethylamino Analogue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aminominocycline Ethylmethylamino Analogue is a derivative of the tetracycline class of antibiotics. This compound has garnered attention due to its potential to restore the sensitivity of tigecycline against resistant bacterial strains, particularly tet(X4)-positive Escherichia coli . The compound exhibits synergistic antibacterial activity when combined with tigecycline, making it a promising candidate for combating antibiotic resistance .
Méthodes De Préparation
The synthesis of 9-Aminominocycline Ethylmethylamino Analogue involves several steps. The process typically starts with the preparation of the core tetracycline structure, followed by the introduction of amino and ethylmethylamino groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
9-Aminominocycline Ethylmethylamino Analogue undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Applications De Recherche Scientifique
The compound has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and modification of tetracycline derivatives.
Biology: The compound’s ability to restore antibiotic sensitivity makes it valuable for studying bacterial resistance mechanisms.
Medicine: Its synergistic activity with tigecycline offers potential therapeutic applications for treating resistant bacterial infections.
Industry: The compound can be used in the development of new antibacterial agents and formulations.
Mécanisme D'action
9-Aminominocycline Ethylmethylamino Analogue exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound enhances membrane damage, reduces intracellular ATP levels, and accelerates oxidative damage in bacteria. It also inhibits the formation of biofilms and interacts with specific bacterial enzymes, such as Tet(X4), to prevent the evolution of resistance genes .
Comparaison Avec Des Composés Similaires
Compared to other tetracycline derivatives, 9-Aminominocycline Ethylmethylamino Analogue stands out due to its unique ability to synergize with tigecycline. Similar compounds include:
Minocycline: Another tetracycline derivative with broad-spectrum antibacterial activity.
Doxycycline: Known for its effectiveness against a wide range of bacterial infections.
Tigecycline: A third-generation tetracycline used as a last-resort antibiotic for multidrug-resistant infections.
Propriétés
Formule moléculaire |
C24H30N4O7 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-5-28(4)13-8-12(25)18(29)15-10(13)6-9-7-11-17(27(2)3)20(31)16(23(26)34)22(33)24(11,35)21(32)14(9)19(15)30/h8-9,11,17,29-30,33,35H,5-7,25H2,1-4H3,(H2,26,34)/t9-,11-,17-,24-/m0/s1 |
Clé InChI |
HHQWLCHJSZRHGY-ITMRBWJXSA-N |
SMILES isomérique |
CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C |
SMILES canonique |
CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


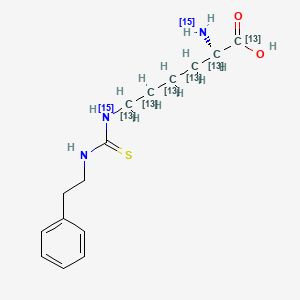
![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
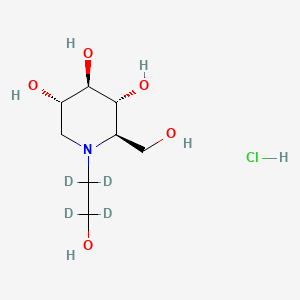
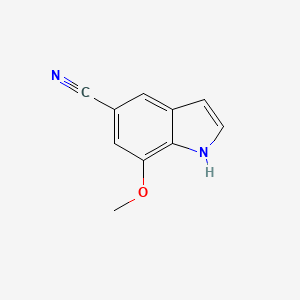
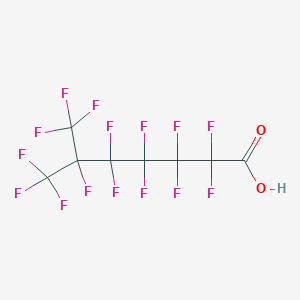
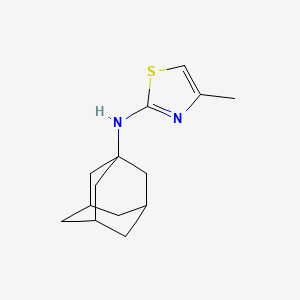

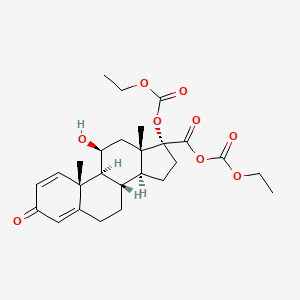
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
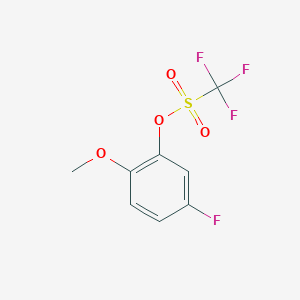
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

